molecular formula C12H21BrN2 B14343976 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide CAS No. 95774-12-2

4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide

Cat. No.: B14343976
CAS No.: 95774-12-2
M. Wt: 273.21 g/mol
InChI Key: BGCATFIAPJHHAF-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. It is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and a 2,2-dimethylpropyl group. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2,2-dimethylpropyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:

4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide\text{4-(Dimethylamino)pyridine} + \text{2,2-Dimethylpropyl bromide} \rightarrow \text{this compound} 4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide→4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired quaternary ammonium compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinium salts.

    Oxidation: Formation of pyridinium N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting into the lipid bilayer, leading to increased permeability and potential cell lysis. The molecular targets include membrane phospholipids and proteins involved in maintaining membrane structure.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Lacks the 2,2-dimethylpropyl group and is less hydrophobic.

    1-(2,2-Dimethylpropyl)pyridinium bromide: Lacks the dimethylamino group and has different electronic properties.

    Tetramethylammonium bromide: A simpler quaternary ammonium compound with different steric and electronic characteristics.

Uniqueness

4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to the combination of its hydrophobic 2,2-dimethylpropyl group and the electron-donating dimethylamino group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

95774-12-2

Molecular Formula

C12H21BrN2

Molecular Weight

273.21 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C12H21N2.BrH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1

InChI Key

BGCATFIAPJHHAF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Br-]

Origin of Product

United States

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